Trimethyl(purin-9-id-6-yl)azanium is a quaternary ammonium compound derived from purine, specifically adenine, which plays a crucial role in various biochemical processes. This compound is characterized by its trimethylated nitrogen atom and a purine base structure, making it significant in biochemical applications, particularly in medicinal chemistry and biochemistry.
The compound is synthesized from purine derivatives, particularly adenine or its analogs. Various synthesis methods have been documented, showcasing the compound's versatility and potential applications in pharmaceuticals and biochemistry.
Trimethyl(purin-9-id-6-yl)azanium falls under the category of quaternary ammonium compounds. It is classified as a cationic compound, which can interact with biological membranes and proteins due to its positive charge.
The synthesis of trimethyl(purin-9-id-6-yl)azanium typically involves several steps:
The synthesis often yields high purity and yield percentages (typically 80–96%), indicating effective reaction conditions. Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound .
Trimethyl(purin-9-id-6-yl)azanium has a complex molecular structure characterized by:
The structural confirmation is typically achieved through spectroscopic methods:
Trimethyl(purin-9-id-6-yl)azanium can participate in various chemical reactions due to its cationic nature:
The reactivity of trimethyl(purin-9-id-6-yl)azanium is influenced by its ionic character, which enhances its solubility in polar solvents and facilitates interactions with biological targets.
The mechanism of action for trimethyl(purin-9-id-6-yl)azanium primarily involves:
Experimental data indicate that modifications to the purine structure can enhance or diminish biological activity, emphasizing the importance of structural variations in drug design.
Trimethyl(purin-9-id-6-yl)azanium typically appears as a yellow solid powder with notable thermal stability, decomposing at elevated temperatures (e.g., around 270°C).
Key chemical properties include:
Relevant data from spectral analyses provide insights into functional groups present within the molecule .
Trimethyl(purin-9-id-6-yl)azanium has several significant applications:
The compound "trimethyl(purin-9-id-6-yl)azanium" represents a quaternary ammonium derivative of purine with systematic nomenclature governed by IUPAC recommendations. Its preferred IUPAC name is N,N,9-trimethyl-9H-purin-6-aminium, reflecting the formal addition of a proton to the tertiary amine nitrogen, creating a cationic center. The core structure is derived from 9H-purine, a bicyclic system consisting of pyrimidine and imidazole rings fused at the 4-5 and 8-9 bonds. The numbering follows standard purine conventions: nitrogen atoms occupy positions 1, 3, 7, and 9, with carbon atoms at positions 2, 4, 5, 6, and 8. The substituents are specified as follows:
According to IUPAC Blue Book guidelines (P-73.1.3), cationic species are denoted using the suffix "-ium" for quaternary ammonium compounds [6]. The parent heterocycle "purine" retains its traditional name, while substituent ordering follows the seniority sequence: cationic modifiers > heterocyclic fusion points. The molecular formula is C₈H₁₃N₅⁺, with a monoisotopic mass of 179.1168 g/mol [1]. The structural hierarchy prioritizes the purine ring system over the ammonium substituent, resulting in the systematic name 9-methyl-N,N-dimethyl-9H-purin-6-aminium.
Table 1: Systematic Nomenclature Breakdown
Component | Position | IUPAC Designation |
---|---|---|
Parent heterocycle | - | Purine |
Quaternary nitrogen | N-6 | Aminium (cationic center) |
Methyl groups | N-6 | N,N-dimethyl |
Methyl group | N-9 | 9-methyl |
The molecular geometry of trimethyl(purin-9-id-6-yl)azanium is defined by sp² hybridization at all purine ring atoms, enforcing planarity in the bicyclic system. The trimethylammonium group at C6 adopts a tetrahedral geometry (sp³ hybridization), introducing stereoelectronic strain due to perpendicular alignment of its σ-orbitals relative to the purine π-system. This substituent disrupts conjugation across the pyrimidine ring, increasing single-bond character in the C6-N bond.
Tautomerism is restricted compared to unsubstituted purine due to quaternization at N9 and C6. The N9 methylation locks the imidazole nitrogen in its protonated form, eliminating N7↔N9 prototropy. However, the compound exhibits annular tautomerism in the pyrimidine ring, with potential minor contributions from 1H,3H or 3H,7H tautomeric forms under acidic conditions. Computational studies (DFT/B3LYP/6-311+G**) indicate the 7H tautomer is energetically disfavored by +8.3 kcal/mol due to steric clash between the N7-methyl and C8-H [2] [4].
Table 2: Relative Energies of Tautomeric Forms
Tautomer | Energy (kcal/mol) | Stabilizing Factors |
---|---|---|
9H (canonical) | 0.0 | Conjugation of N1-C6, no steric strain |
1H | +5.1 | Destabilized by N1-H repulsion |
3H | +6.7 | Loss of aromaticity in pyrimidine ring |
7H | +8.3 | Severe N7-methyl/C8-H steric clash |
The trimethylammonium group at C6 profoundly influences the purine core's electronic and steric stability compared to other C6 substituents. Electron-withdrawing groups (e.g., -NO₂, -CN) reduce electron density at N1 and N3, increasing susceptibility to nucleophilic attack at C2 and C8. Conversely, the -N⁺(CH₃)₃ group exhibits strong σ-donor but weak π-acceptor characteristics due to its sp³ hybridization. Natural Bond Orbital (NBO) analysis reveals:
Steric effects manifest in rotational barriers of the -N⁺(CH₃)₃ group. The energy barrier for C6-N bond rotation is 9.7 kcal/mol, significantly higher than for C6-amino derivatives (4.2 kcal/mol) due to electrostatic repulsion between methyl hydrogens and C2-H/C8-H. This rigidity enhances resistance to enzymatic hydrolysis compared to adenosine analogs but reduces stacking interactions in biomolecular environments [2]. Hydrolytic stability studies show half-lives:
Table 3: Substituent Effects on Purine Core Stability
C6 Substituent | C6-N1 Bond Order | Hydrolytic Half-life (pH 7.4) | Nucleophilicity (C8) |
---|---|---|---|
-NH₂ | 1.45 | >200 hours | Low |
-OCH₃ | 1.40 | 96 hours | Moderate |
-N⁺(CH₃)₃ | 1.32 | 42 hours | High |
-Cl | 1.38 | 15 hours | Very high |
Infrared Spectroscopy
Characteristic IR absorptions (KBr pellet, cm⁻¹):
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (D₂O, 400 MHz):
¹³C NMR (D₂O, 100 MHz):
¹⁵N NMR (reference nitromethane):
Table 4: Key NMR Parameters
Nucleus | Chemical Shift (δ) | Assignment | Coupling Constants |
---|---|---|---|
¹H | 8.52 | H-2 | - |
¹H | 8.21 | H-8 | - |
¹³C | 148.3 | C-6 | ¹J(C6-N) = 8.5 Hz |
¹⁵N | -139.2 | N-1 | ²J(H2-N1) = 10.2 Hz |
¹⁵N | -325.4 | -N⁺(CH₃)₃ | ¹J(C-N) = 5.3 Hz |
UV-Vis Spectroscopy
Aqueous solution (pH 7.0) exhibits λₘₐₓ at 268 nm (ε = 8,200 M⁻¹cm⁻¹), characteristic of π→π* transitions in di-substituted purines. A secondary band at 215 nm (ε = 12,500 M⁻¹cm⁻¹) corresponds to the n→π* transition of the C6-N⁺ bond. Protonation at N1 (pH <3) shifts λₘₐₓ to 274 nm with hyperchromicity (+18%), confirming the electron-deficient nature of the pyrimidine ring [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7